[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid: is a complex organic compound that belongs to the class of porphyrins Porphyrins are macrocyclic molecules that play a crucial role in various biological systems, such as hemoglobin and chlorophyll This particular compound is characterized by its unique structure, which includes multiple phosphonic acid groups and a porphyrin core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid typically involves multiple steps, starting from simpler precursors. The process often begins with the synthesis of the porphyrin core, followed by the introduction of phosphonic acid groups. Common reagents used in these reactions include pyrrole, aldehydes, and phosphonic acid derivatives. The reaction conditions usually involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert the compound to its reduced forms, affecting its reactivity and stability.
Substitution: The phosphonic acid groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions depend on the desired transformation and may involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized porphyrins.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced conductivity or catalytic activity.
Biology
In biological research, this compound is studied for its potential role in mimicking natural porphyrins. It can be used to investigate the mechanisms of various biological processes, such as oxygen transport and photosynthesis.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting diseases related to porphyrin metabolism.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, sensors, and photodynamic therapy.
Mecanismo De Acción
The mechanism of action of [4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that exhibit unique electronic and photophysical properties. These interactions can influence various biochemical pathways, such as electron transfer and catalysis. The phosphonic acid groups play a crucial role in stabilizing these complexes and enhancing their reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- [10,15,20-Tris(4-phosphonophenyl)porphyrin]
- [5,10,15,20-Tetrakis(4-phosphonophenyl)porphyrin]
- [5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin]
Uniqueness
Compared to similar compounds, [4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid stands out due to its specific arrangement of phosphonic acid groups and the presence of a phenyl linker. This unique structure imparts distinct electronic and photophysical properties, making it particularly valuable in applications requiring precise control over molecular interactions.
Propiedades
Fórmula molecular |
C44H34N4O12P4 |
---|---|
Peso molecular |
934.7 g/mol |
Nombre IUPAC |
[4-[10,15,20-tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid |
InChI |
InChI=1S/C44H34N4O12P4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45,48H,(H2,49,50,51)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60) |
Clave InChI |
KAWXQROYSLVCIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)P(=O)(O)O)C8=CC=C(C=C8)P(=O)(O)O)C=C4)C9=CC=C(C=C9)P(=O)(O)O)N3)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.